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avoiding BMS-986143-related cytotoxicity in experiments

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Compound of Interest		
Compound Name:	BMS-986143	
Cat. No.:	B15577291	Get Quote

Technical Support Center: BMS-986142

A Note on Compound Identification: Initial searches for "BMS-986143" yielded limited information. However, extensive data is available for the potent and selective reversible Bruton's tyrosine kinase (BTK) inhibitor, BMS-986142. This technical support guide will focus on BMS-986142, as it is the likely compound of interest for researchers in this field.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for BMS-986142?

A1: BMS-986142 is a potent and highly selective reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a crucial enzyme in the signaling pathways of various immune cells, particularly B cells.[1][2] By inhibiting BTK, BMS-986142 blocks downstream signaling events that are essential for B-cell proliferation, differentiation, and cytokine production.[1][4]

Q2: Is BMS-986142 expected to be cytotoxic?

A2: While the primary mechanism of BMS-986142 is not cytotoxic, like many small molecule inhibitors, it can induce cytotoxicity at high concentrations or under specific experimental conditions. This can be due to off-target effects or stress on the cells. Therefore, it is crucial to determine the optimal concentration range for your specific cell type and assay.

Q3: What are the known off-target effects of BMS-986142?



A3: BMS-986142 is a highly selective inhibitor of BTK.[4][5] However, like any kinase inhibitor, it can interact with other kinases, especially at higher concentrations. The selectivity profile of BMS-986142 has been evaluated against a large panel of kinases, with only a few other kinases being inhibited at concentrations less than 100-fold that of BTK.[4][5] These are primarily other members of the Tec family of kinases.[4][5]

Q4: What is the recommended starting concentration for my experiments?

A4: The effective concentration of BMS-986142 can vary depending on the cell type and the specific biological question. It is recommended to start with a dose-response experiment to determine the optimal concentration for your system. Based on published data, BMS-986142 inhibits BTK with an IC50 of 0.5 nM in enzymatic assays and inhibits B-cell signaling with IC50 values in the low nanomolar range in cellular assays.[1][4] A good starting point for a dose-response curve would be a range from 1 nM to 10 μ M.

Q5: What controls should I include in my experiments?

A5: To ensure the validity of your results, it is essential to include the following controls:

- Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve BMS-986142. This will help you determine if the solvent itself has any effect on your cells.
- Untreated Control: This group of cells will not receive any treatment and will serve as a baseline for cell health and function.
- Positive Control: If available, a compound with a known effect on your experimental endpoint can be used to validate the assay.

Troubleshooting Guide

Issue 1: I am observing high levels of cytotoxicity at concentrations where I expect to see specific inhibition of BTK.

Possible Cause 1: Suboptimal Compound Handling and Storage.



- Solution: Ensure that your stock solutions of BMS-986142 are stored correctly, typically at -20°C or -80°C in small aliquots to prevent multiple freeze-thaw cycles.[6] When preparing for an experiment, make fresh dilutions in your cell culture medium.
- Possible Cause 2: Solvent Toxicity.
 - Solution: The solvent used to dissolve BMS-986142, most commonly DMSO, can be toxic
 to cells at higher concentrations. Ensure the final concentration of DMSO in your cell
 culture medium is below the toxic threshold for your specific cell line, which is generally
 less than 0.5%.[7] Always include a vehicle control with the same final DMSO
 concentration as your highest BMS-986142 concentration.
- Possible Cause 3: Off-Target Effects.
 - Solution: Although BMS-986142 is highly selective, at higher concentrations, off-target
 effects can lead to cytotoxicity.[8] Perform a careful dose-response experiment to identify
 the lowest effective concentration that gives you the desired BTK inhibition without
 significant cell death. Consider using a more selective inhibitor if available to confirm that
 the observed phenotype is due to BTK inhibition.
- Possible Cause 4: Cell Line Sensitivity.
 - Solution: Some cell lines are inherently more sensitive to chemical treatments. If you
 continue to observe cytotoxicity, consider reducing the incubation time with BMS-986142.
 You could also try a different, more robust cell line if your experimental design allows for it.

Issue 2: My experimental results are inconsistent between experiments.

- Possible Cause 1: Variability in Cell Health and Density.
 - Solution: Ensure you are using cells at a consistent passage number and that they are in the logarithmic growth phase when you start your experiment. Seeding density should be consistent across all experiments.
- Possible Cause 2: Compound Degradation.



 Solution: Prepare fresh dilutions of BMS-986142 from a properly stored stock solution for each experiment. Avoid storing the compound diluted in cell culture medium for extended periods.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of BMS-986142

Target	IC50 (nM)	Assay Type
ВТК	0.5	Enzymatic Assay
TEC	10	Enzymatic Assay
ITK	15	Enzymatic Assay
BLK	23	Enzymatic Assay
TXK	28	Enzymatic Assay
BMX	32	Enzymatic Assay
LCK	71	Enzymatic Assay
SRC	1100	Enzymatic Assay
B-cell proliferation	3-4	Cellular Assay
Calcium flux in B cells	9	Cellular Assay
CD86 expression on B cells	3-4	Cellular Assay
Data sourced from MedchemExpress and Selleck Chemicals.[4][5]		

Experimental Protocols

Protocol: Assessment of BMS-986142 Cytotoxicity using a Resazurin-based Viability Assay

This protocol provides a method to determine the cytotoxic effects of BMS-986142 on a specific cell line.



Materials:

- Cell line of interest
- Complete cell culture medium
- BMS-986142 stock solution (e.g., 10 mM in DMSO)
- 96-well clear-bottom black plates
- Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
- Phosphate-buffered saline (PBS)

Procedure:

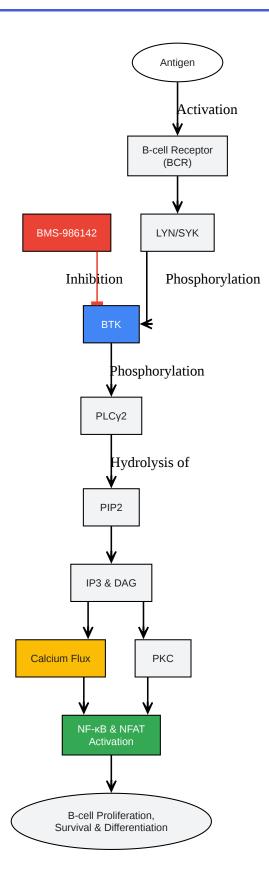
- Cell Seeding: a. Trypsinize and count your cells. b. Seed the cells in a 96-well plate at a
 predetermined optimal density. c. Incubate the plate overnight at 37°C in a 5% CO2
 incubator to allow for cell attachment.
- Compound Preparation and Treatment: a. Prepare a serial dilution of BMS-986142 in complete cell culture medium. It is advisable to test a wide range of concentrations (e.g., 0.01 μM to 100 μM). b. Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of BMS-986142. c. Include a "no-treatment" control with medium only. d. Carefully remove the medium from the wells and add 100 μL of the prepared BMS-986142 dilutions or control solutions to the respective wells. e. Incubate for your desired exposure time (e.g., 24, 48, or 72 hours).
- Resazurin Assay: a. After the incubation period, add 10 μL of the resazurin solution to each well. b. Incubate the plate for 1-4 hours at 37°C, protected from light. c. Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.
- Data Analysis: a. Subtract the background fluorescence (from wells with medium only). b.
 Normalize the fluorescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability. c. Plot the percentage of cell viability against the



log of the BMS-986142 concentration to generate a dose-response curve and calculate the IC50 value for cytotoxicity.

Visualizations

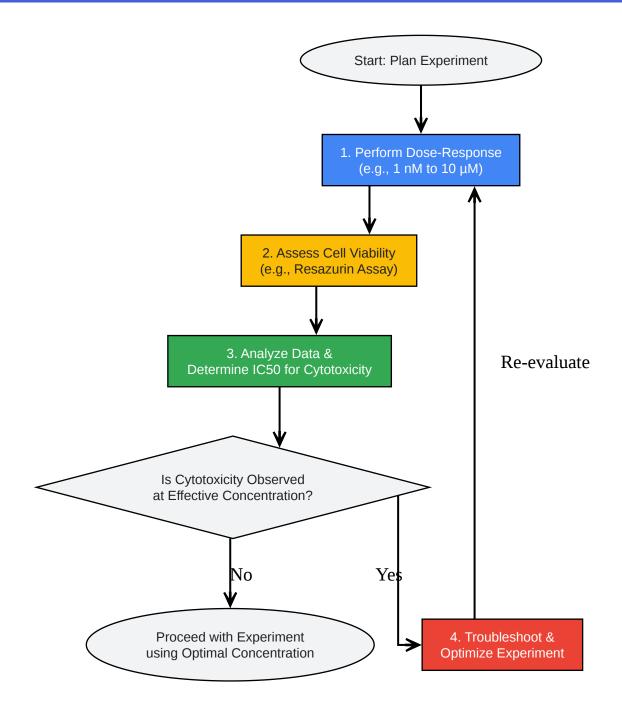




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Caption: BTK signaling pathway and the inhibitory action of BMS-986142.

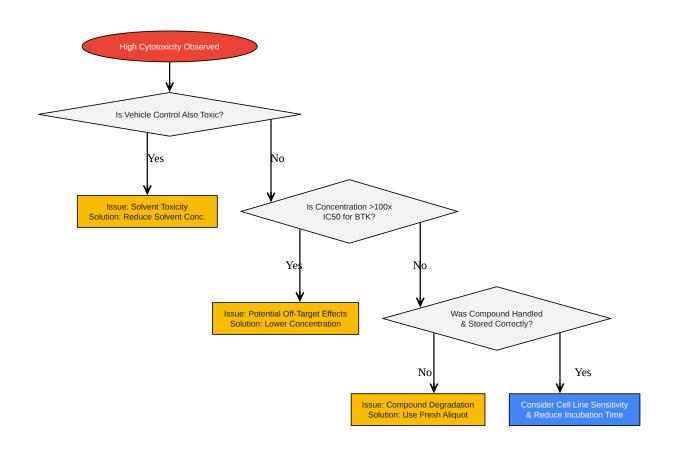




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Caption: Experimental workflow for assessing and mitigating cytotoxicity.





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Caption: Troubleshooting decision tree for unexpected cytotoxicity.

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